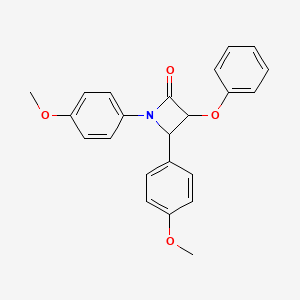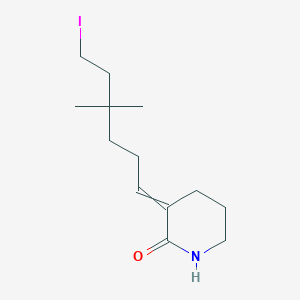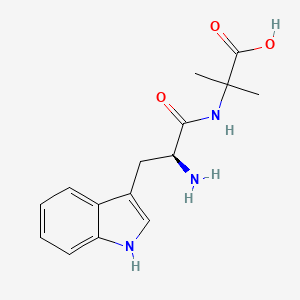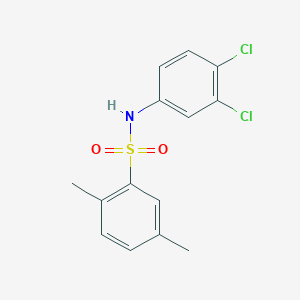
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- is a compound belonging to the class of β-lactams β-lactams are characterized by a four-membered lactam ring, which is crucial for their biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- can be achieved through several methods. One common approach involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in ketene-imine cycloaddition reactions . This method allows for the preparation of β-lactams under mild reaction conditions, considering factors such as solvent choice, molar ratio of reagents, and temperature .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of efficient coupling reagents and catalysts is crucial to achieve high yields and purity in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for cell wall construction . This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Penicillins: These are classical β-lactam antibiotics with a similar four-membered ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: These are highly potent β-lactam antibiotics used for treating severe infections.
Uniqueness
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other β-lactams .
Propiedades
Número CAS |
827028-25-1 |
|---|---|
Fórmula molecular |
C23H21NO4 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
1,4-bis(4-methoxyphenyl)-3-phenoxyazetidin-2-one |
InChI |
InChI=1S/C23H21NO4/c1-26-18-12-8-16(9-13-18)21-22(28-20-6-4-3-5-7-20)23(25)24(21)17-10-14-19(27-2)15-11-17/h3-15,21-22H,1-2H3 |
Clave InChI |
WMJUBLFKLAMLHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)



![6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226525.png)
![3,5,5-Trimethyl-2-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B14226526.png)
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)


![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)

